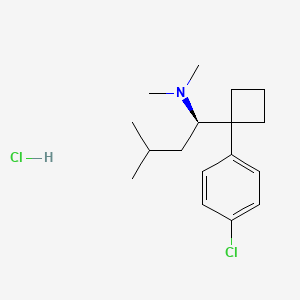

(R)-Sibutramine hydrochloride

Description

Historical Background and Chemical Classification

(R)-Sibutramine hydrochloride is the enantiomerically pure form of sibutramine, a compound initially synthesized in 1988 by Boots Pharmaceuticals in Nottingham, United Kingdom. Originally investigated for its potential antidepressant properties due to its structural similarity to tricyclic antidepressants, sibutramine was later repurposed as an appetite suppressant following observations of weight reduction in clinical trials. The racemic mixture (RS)-sibutramine gained FDA approval in 1997 under the brand name Meridia, but its use was discontinued globally by 2010 due to cardiovascular risks.

The (R)-enantiomer emerged as a focus of pharmacological interest after studies demonstrated its superior anorectic efficacy compared to the (S)-enantiomer and racemic form. Chemically classified as a tertiary amine and organochlorine compound , this compound belongs to the broader family of serotonin–norepinephrine reuptake inhibitors (SNRIs) . Its development marked a shift toward stereochemically optimized therapeutics in obesity management, though regulatory withdrawals limited clinical adoption.

Nomenclature and Identification Systems

This compound is systematically identified through multiple nomenclature systems:

Alternative Designations

Structural Identifiers

| System | Identifier |

|---|---|

| SMILES | CC(C)CC@HN(C)C.Cl |

| InChI Key | UWAOJIWUVCMBAZ-PKLMIRHRSA-N |

| UNII | ODB7RN3OVJ |

The chiral center at the C-1 position of the cyclobutylmethylamine backbone distinguishes the (R)-enantiomer from its (S)-counterpart. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the absolute (R)-configuration.

Chemical Taxonomy and Registry Information

This compound is cataloged in major chemical databases under the following classifications:

Taxonomic Hierarchy

Stereochemical Position in Sibutramine Family

The stereochemistry of this compound governs its pharmacological profile. Key distinctions include:

Metabolic Activity

- (R)-sibutramine is metabolized to (R)-desmethylsibutramine (M1) and (R)-didesmethylsibutramine (M2), both of which exhibit 10–20× greater monoamine reuptake inhibition than their (S)-counterparts.

- The (R)-enantiomer demonstrates 3× higher anorectic potency in rodent models compared to the racemic mixture.

Comparative Efficacy

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Appetite suppression | 58% reduction | 12% reduction |

| Plasma half-life | 14–16 hours | 8–10 hours |

The enantioselective metabolism of sibutramine is mediated by cytochrome P450 3A4 (CYP3A4), which preferentially oxidizes the (R)-form. This stereochemical preference underpins the discontinued use of racemic sibutramine, as cardiovascular risks were linked to prolonged (R)-metabolite exposure.

Properties

IUPAC Name |

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAOJIWUVCMBAZ-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154752-45-1 | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154752-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sibutramine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154752451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIBUTRAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODB7RN3OVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Diastereomeric Salt Formation with Tartaric Acid

The most widely documented method for obtaining (R)-sibutramine involves optical resolution of racemic sibutramine using chiral resolving agents. Patent WO2010087544A1 details a process where (R,S)-sibutramine is reacted with D-tartaric acid in ethyl acetate to form diastereomeric salts. Key steps include:

-

Solvent System : Ethyl acetate or acetone-based solvents optimize solubility and crystal formation.

-

Acid Equivalents : 1–1.2 molar equivalents of D-tartaric acid relative to racemic sibutramine ensure complete salt formation.

-

Crystallization : Preferential crystallization of (R)-sibutramine tartrate occurs at 15–35°C, yielding an anhydrous crystalline product with characteristic X-ray diffraction peaks at 2θ = 5.3, 10.7, and 11.4.

Table 1: Crystallization Conditions for (R)-Sibutramine Tartrate

| Parameter | Optimal Range |

|---|---|

| Temperature | 15–35°C |

| Solvent | Ethyl acetate/acetone |

| Tartaric Acid Equiv. | 1.1–1.2 |

| Yield | >85% |

The resolved tartrate salt is treated with inorganic bases (e.g., potassium carbonate) to regenerate the (R)-sibutramine free base. This method achieves >99% enantiomeric excess (ee) without requiring recrystallization, simplifying industrial scalability.

Catalytic Asymmetric Synthesis

Ruthenium-Catalyzed Hydrogenation

A high-yield asymmetric synthesis route for (R)-sibutramine precursors is described in PubMed (21137687). The method employs a ruthenium catalyst with (R)-MeOBiPheP ligands to hydrogenate dienamide intermediates:

-

Substrate : Dienamide 10, derived from nitrile and methallyl magnesium chloride.

-

Catalyst Loading : Substrate-to-catalyst (S/C) ratio of 500 ensures cost efficiency.

-

Enantioselectivity : 98.5% ee for the chiral amide intermediate (R)-9, retained after hydrolysis to (R)-des-methylsibutramine.

Table 2: Key Parameters for Asymmetric Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | Ru/(R)-MeOBiPheP |

| Temperature | 25–30°C |

| Pressure | 50–100 bar H₂ |

| Reaction Time | 12–24 hours |

This method bypasses resolution steps, offering a direct route to enantiomerically pure intermediates. However, downstream methylation is required to obtain sibutramine, adding synthetic complexity.

Conversion to Hydrochloride Salt

Acid-Base Reaction with Hydrochloric Acid

The free base (R)-sibutramine is converted to its hydrochloride salt via neutralization. Although not explicitly detailed in the cited sources, standard protocols involve:

-

Solvent : Ethyl acetate or dichloromethane.

-

Acid Addition : Dropwise addition of concentrated HCl (1–1.1 equiv) to the free base solution.

-

Crystallization : Cooling to 0–5°C precipitates the hydrochloride salt, which is filtered and dried under vacuum.

Critical Factors :

-

Stoichiometry : Excess HCl may induce hygroscopicity, while insufficient acid reduces yield.

-

Purity : Anhydrous conditions prevent hydrate formation, ensuring stability.

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions: ®-Sibutramine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of nucleophiles such as alkyl halides or amines.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Sibutramine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.

Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: Research focuses on its efficacy and safety in treating obesity and related metabolic disorders.

Industry: It is used in the formulation of weight management pharmaceuticals and as a model compound in drug development studies.

Mechanism of Action

®-Sibutramine hydrochloride exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing satiety and reducing appetite. The compound primarily targets the serotonin and norepinephrine transporters, modulating their activity and influencing appetite control pathways.

Comparison with Similar Compounds

Salt Forms: Hydrochloride vs. Mesylate

Sibutramine’s pharmacological activity resides in its free base form, but its salt forms influence solubility, stability, and regulatory classification:

The legal debate highlights inconsistencies in regulatory definitions: While salts differ chemically, their shared pharmacophore complicates claims of non-identity .

Metabolites and Isomers

Sibutramine undergoes hepatic metabolism to active metabolites, which are critical for bioequivalence studies and adulteration detection:

Illicit Adulterants in Supplements

Sibutramine hydrochloride is frequently adulterated in weight-loss supplements. Detection methods differentiate it from structurally similar compounds:

Biological Activity

(R)-Sibutramine hydrochloride, a compound previously marketed for obesity management, acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article explores its biological activity, pharmacokinetics, and relevant case studies.

(R)-Sibutramine functions by inhibiting the reuptake of neurotransmitters, specifically serotonin (5-HT) and norepinephrine (NE), leading to increased extracellular concentrations of these neurotransmitters. This mechanism is critical for its efficacy in promoting weight loss and enhancing metabolic activity.

- Inhibition of Reuptake : Sibutramine itself is a weak inhibitor of both NE and 5-HT reuptake. However, its active metabolites—N-mono-desmethylsibutramine (M1) and N-di-desmethylsibutramine (M2)—exhibit significantly stronger inhibitory effects, with approximately 100-fold higher affinity than the parent compound .

- Receptor Interaction : The increased levels of 5-HT and NE activate various receptor systems, including α- and β-adrenoceptors and 5-HT receptors, contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of (R)-Sibutramine is characterized by its absorption, metabolism, and elimination:

- Absorption : After oral administration, sibutramine is well absorbed (approximately 77%) but undergoes significant first-pass metabolism in the liver .

- Metabolism : It is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4 into M1 and M2. The half-lives of these metabolites are approximately 14 hours for M1 and 16 hours for M2 .

- Distribution : Studies indicate extensive distribution in tissues, with high concentrations found in the liver and kidneys .

- Elimination : The drug is eliminated mainly through urine as inactive metabolites, with only a small percentage excreted unchanged .

Efficacy in Weight Loss

Clinical studies have demonstrated the effectiveness of (R)-Sibutramine in promoting weight loss among obese patients. For instance:

- Study Overview : A two-year study involving obese patients showed that those treated with sibutramine experienced significant weight loss compared to placebo groups. The average weight reduction was around 5–10% of initial body weight over the treatment period .

Toxicological Studies

Research has also highlighted potential toxicological effects associated with sibutramine:

- Animal Studies : In rats treated with sibutramine, significant changes in kidney function were observed. Increased levels of creatinine and urea indicated potential nephrotoxicity. Furthermore, alterations in liver and kidney weights were noted after prolonged exposure to sibutramine .

Summary Table of Key Pharmacokinetic Parameters

| Parameter | Sibutramine | Metabolite M1 | Metabolite M2 |

|---|---|---|---|

| Bioavailability | ~77% | Not specified | Not specified |

| Peak Plasma Concentration | ~1 hour | 3–4 hours | 3–4 hours |

| Half-Life | ~1 hour | ~14 hours | ~16 hours |

| Major Route of Excretion | Urine (inactive metabolites) | Urine (inactive metabolites) | Urine (inactive metabolites) |

Q & A

Q. What validated analytical methods are recommended for quantifying (R)-Sibutramine hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For HPLC, a YWG C18 column with methanol-water-triethylamine mobile phase (adjusted to pH 3.0) is effective for separating isomers and quantifying purity (≥98.0%) . UV spectrophotometry at 230 nm can also be employed, though excipients in tablet formulations may shift absorption maxima, requiring careful validation against pure standards .

Q. How do pharmacopeial standards guide the characterization of this compound?

The USP mandates that this compound must maintain 98.0–102.0% purity. Testing includes chiral separation via HPLC to distinguish enantiomers, residual solvent analysis (e.g., acetone ≤ 0.5%), and heavy metal limits (e.g., ≤20 ppm lead). System suitability tests using USP reference standards ensure method accuracy .

Q. What are common pitfalls in identifying this compound in complex matrices like herbal products?

Discrepancies in reported levels often arise from differences in sample preparation (e.g., extraction efficiency), dosage forms (tablets vs. powders), and interference from excipients. For example, UV spectrophotometry may overestimate purity if standards contain matrix-matched excipients . TLC with UV detection at 254 nm is recommended for preliminary screening but lacks sensitivity for trace quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported concentrations of this compound across studies?

Contradictions often stem from methodological variability. For instance:

- Sample Preparation : Inadequate extraction (e.g., using non-polar solvents for polar metabolites) may underreport levels .

- Analytical Conditions : LC-MS/MS with electrospray ionization (ESI) at 279.68–280.68 m/z improves specificity but requires calibration against isotopically labeled internal standards to mitigate matrix effects .

- Data Normalization : Studies using inconsistent units (e.g., % purity vs. mg/g) should be harmonized via cross-validation with certified reference materials .

Q. What strategies optimize chiral separation of this compound from its enantiomers?

- Column Selection : Use chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) for baseline resolution of (R)- and (S)-isomers.

- Mobile Phase : A mix of hexane:ethanol (90:10, v/v) with 0.1% diethylamine enhances peak symmetry and reduces tailing .

- Validation : System suitability criteria (e.g., resolution ≥2.0, tailing factor ≤1.5) must align with USP guidelines to ensure reproducibility .

Q. How do preclinical studies inform dose selection for long-term toxicity assessments of this compound?

Rodent studies under Good Laboratory Practices (GLP) reveal dose-dependent effects:

- Efficacy : Continuous dosing (15 mg/kg/day) in rats showed sustained weight loss but increased adrenal gland tumors at higher doses (≥50 mg/kg/day) .

- Safety Margins : Human equivalent doses (HED) should be calculated using body surface area normalization, with a 10-fold safety factor for NOAEL (No Observed Adverse Effect Level) .

Q. What advanced spectroscopic techniques improve detection of this compound in adulterated products?

- TLC-NIRS : Combines thin-layer chromatography with near-infrared spectroscopy for rapid quantification (linear range: 0.1–10 mg/mL) and minimizes false positives from herbal matrix interference .

- 2D IR Correlation Spectroscopy : Identifies adulterants (e.g., fenfluramine) by analyzing synchronous/asynchronous peaks in the 1500–1700 cm⁻¹ region, enhancing specificity over traditional IR .

Methodological Considerations

Q. How should researchers design experiments to assess isomer-specific pharmacokinetics of this compound?

- In Vivo Models : Administer racemic sibutramine to rodents and collect plasma samples at intervals (0–24 hrs). Use chiral LC-MS/MS to quantify (R)- and (S)-isomer concentrations.

- Data Analysis : Non-compartmental modeling (e.g., AUC, Cmax) reveals enantiomer-specific bioavailability. Rats show 1.3-fold higher AUC for (R)-isomer due to slower hepatic clearance .

Q. What statistical approaches address variability in clinical trial data for this compound?

- Mixed-Effects Models : Adjust for covariates like baseline BMI and dropout rates in longitudinal studies. For example, a 48-week trial showed continuous vs. intermittent dosing had equivalent efficacy (Δweight: −3.8 kg vs. −3.3 kg, P=0.28) but required intention-to-treat (ITT) analysis to account for non-adherence .

- Equivalence Testing : Predefine margins (e.g., ±1.5 kg) to confirm therapeutic equivalence between dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.